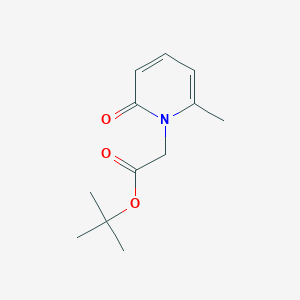

Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Description

Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted with a methyl group at the 6-position and a tert-butyl ester at the acetoxy side chain. This structure combines a lactam moiety with a bulky tert-butyl ester, which influences its solubility, stability, and reactivity.

Key structural features include:

- 1,2-Dihydropyridin-2-one core: A partially unsaturated six-membered ring with keto-enol tautomerism, enabling hydrogen bonding and π-stacking interactions.

- 6-Methyl substituent: Enhances steric and electronic effects at the pyridone ring.

- tert-Butyl ester: Provides steric bulk, improving lipophilicity and resistance to hydrolysis compared to smaller esters (e.g., ethyl or methyl).

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

tert-butyl 2-(2-methyl-6-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C12H17NO3/c1-9-6-5-7-10(14)13(9)8-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3 |

InChI Key |

XXAZAUQSKQSLEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC(=O)N1CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of 6-methyl-2-oxo-1,2-dihydropyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridine ring.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce saturated pyridine rings. Substitution reactions can lead to a variety of ester or amide derivatives .

Scientific Research Applications

Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The dihydropyridinone moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

The structural and functional similarities of tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate to related compounds are summarized below, with a focus on substituent effects, synthesis, and physicochemical properties.

Substituent Variations on the Pyridone Ring

*Estimated based on chloro analog ; †Calculated from CAS data .

Ester Group Modifications

Key Observations :

- Steric Effects : The tert-butyl ester reduces hydrolysis rates compared to ethyl esters, enhancing shelf life .

- Solubility : PEG-modified analogs (e.g., compound 12 in ) exhibit improved aqueous solubility due to hydrophilic side chains.

- Synthetic Accessibility : Ethyl esters are synthesized in higher yields (76%) than tert-butyl analogs, likely due to easier purification .

Spectral and Crystallographic Data

- ¹H NMR : The tert-butyl group in the target compound produces a singlet at δ 1.4 ppm (9H), distinct from ethyl esters (δ 1.3 ppm, triplet) . Pyridone protons appear as doublets or triplets between δ 6.0–7.2 ppm, with shifts influenced by substituents (e.g., δ 6.08 ppm for 3-methyl analogs) .

Biological Activity

Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS No. 1774901-07-3) is a compound of interest due to its potential biological activity, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 209.24 g/mol. Its structure features a dihydropyridine ring, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. The detailed synthetic routes can be found in various chemical literature focusing on pyridine derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives bearing similar structural motifs have shown significant activity against various cancer cell lines. In particular:

- Cell Viability : Compounds with the dihydropyridine structure have demonstrated IC50 values in the micromolar range against lung cancer cell lines (e.g., H460 and A549) .

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating autophagy signaling pathways. For example, studies indicated that certain derivatives could significantly increase LC3 protein expression, a marker for autophagy .

Cytotoxicity Studies

Cytotoxicity assays using Live/Dead staining techniques have revealed that this compound and its analogs can effectively reduce the number of viable cancer cells in a dose-dependent manner.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 9e | PC-9 | 3.83 | Apoptosis induction |

| 9p | H460 | 3.17 | ROS increase |

Study on Dolutegravir Derivatives

A related study on dolutegravir derivatives demonstrated that compounds with similar structures could inhibit cell proliferation and induce apoptosis in cancer models. The derivatives showed low toxicity against normal cells while effectively targeting tumor cells . This suggests that this compound may also possess favorable selectivity profiles for cancer therapy.

Q & A

Q. What are the recommended synthetic strategies for preparing tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate?

- Methodological Answer : A common approach involves coupling 6-methyl-2-oxo-1,2-dihydropyridine with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Protection of the pyridone nitrogen may be required to avoid side reactions. For analogous compounds, tert-butyl esters are synthesized via nucleophilic substitution or Mitsunobu reactions . Purification typically employs column chromatography or recrystallization.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and pyridone ring protons (δ 6.0–7.0 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight. HPLC with UV detection (λ ~250–300 nm for pyridone absorption) assesses purity. For crystalline samples, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths/angles .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Treat as a potential irritant. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse with water and seek medical advice. Toxicity data are limited, so adhere to general protocols for pyridone derivatives .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence reactivity in downstream reactions?

- Methodological Answer : The tert-butyl group hinders nucleophilic attack at the ester carbonyl, requiring harsher conditions (e.g., TFA for deprotection). Computational modeling (DFT) can predict steric maps. Compare reactivity with methyl/ethyl analogs to quantify steric contributions. Kinetic studies under varying temperatures/pH provide empirical insights .

Q. What challenges arise in crystallizing this compound, and how can SHELX programs address them?

- Methodological Answer : The tert-butyl group disrupts crystal packing, leading to low-quality crystals. SHELXT automates space-group determination from poor data, while SHELXL refines disordered tert-butyl conformers via restraints. For twinned crystals, SHELXE applies twin-law corrections. High-resolution data (≤1.0 Å) improve convergence .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

- Methodological Answer : Cross-validate NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA). Discrepancies may indicate tautomerism or solvent effects. For mass spectra, confirm isotopic patterns match theoretical distributions. If X-ray data conflict with NMR, re-examine sample purity or consider dynamic effects (e.g., rotamers) .

Q. What strategies optimize the compound’s stability in aqueous or acidic conditions?

- Methodological Answer : Test stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). HPLC monitors ester hydrolysis. Buffered solutions (pH 4–7) minimize degradation. Lyophilization or storage at –20°C in anhydrous solvents (e.g., DMSO) enhances shelf life. Derivatization (e.g., prodrugs) may improve stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.